N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide
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Overview
Description
N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of naphthalene and is characterized by the presence of a carboxamide group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-(propan-2-yl)benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the benzyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of N-[(4-propan-2-ylphenyl)methyl]naphthylamine.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
- N-[(4-propan-2-ylphenyl)methyl]pyridine-3-carboxamide
Uniqueness
N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide stands out due to its unique naphthalene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C21H21NO |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO/c1-15(2)17-12-10-16(11-13-17)14-22-21(23)20-9-5-7-18-6-3-4-8-19(18)20/h3-13,15H,14H2,1-2H3,(H,22,23) |
InChI Key |
IHEMVEUCZJJWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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